- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solventsTetrahedron Letters, 2008, 49(1), 80-84,
Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone structure
Nombre del producto:Benzoylacetone
Número CAS:93-91-4
MF:C10H10O2
Megavatios:162.185203075409
MDL:MFCD00008786
CID:34721
PubChem ID:7166
Benzoylacetone Propiedades químicas y físicas
Nombre e identificación
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
-
- MDL: MFCD00008786
- Renchi: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- Clave inchi: CVBUKMMMRLOKQR-UHFFFAOYSA-N
- Sonrisas: O=C(CC(C)=O)C1C=CC=CC=1
- Brn: 742413
Atributos calculados
- Calidad precisa: 162.06800
- Masa isotópica única: 162.068
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 178
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 34.1A^2
- Recuento de constructos de variantes mutuas: 5
- Carga superficial: 0
- Xlogp3: nothing
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.09 g/mL at 25 °C(lit.)
- Punto de fusión: 57.0 to 60.0 deg-C
- Punto de ebullición: 262°C(lit.)
- Punto de inflamación: 260-262℃
- índice de refracción: 1.5678 (estimate)
- Disolución: 0.38g/l insoluble
- Coeficiente de distribución del agua: Insoluble
- PSA: 34.14000
- Logp: 1.84840
- FEMA: 2422
- Sensibilidad: Sensitive to humidity
- Disolución: Soluble in ethanol, ether and concentrated alkali solution, slightly soluble in cold water.
Benzoylacetone Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Rtecs:EK3540200
- TSCA:Yes
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
Benzoylacetone Datos Aduaneros
- Código HS:29143900
- Datos Aduaneros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Benzoylacetone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19842-25.0g |
1-phenylbutane-1,3-dione |
93-91-4 | 95% | 25g |
$43.0 | 2023-05-02 | |
Chemenu | CM157321-500g |
Benzoylacetone |
93-91-4 | 95+% | 500g |
$365 | 2022-06-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-250g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 250g |
¥1868.00 | 2023-03-02 | |
Fluorochem | 106600-10g |
Benzoyl acetone |
93-91-4 | 98% | 10g |
£15.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802179-100g |
Benzoylacetone |
93-91-4 | 98% | 100g |
¥938.00 | 2022-01-10 | |
Apollo Scientific | OR12814-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
£35.00 | 2025-02-19 | |
eNovation Chemicals LLC | D489477-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
$120 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-500g |
Benzoylacetone |
93-91-4 | 98% | 500g |
¥3325 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-50g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 50g |
¥535.00 | 2023-03-02 | |
Enamine | EN300-19842-50.0g |
1-phenylbutane-1,3-dione |
93-91-4 | 95% | 50g |
$67.0 | 2023-05-02 |
Benzoylacetone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
- The regioselective preparation of 1,3-diketonesTetrahedron Letters, 2002, 43(16), 2945-2948,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone FormationJournal of the American Chemical Society, 2010, 132(2), 432-433,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C
Referencia
- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen sourceCatalysis Science & Technology, 2022, 12(9), 3004-3015,
Métodos de producción 5
Condiciones de reacción
1.1 5 - 10 h, 85 - 105 °C
Referencia
- Preparation method of organic intermediate benzoylacetone, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
Referencia
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-AroylacetonesJournal of Organic Chemistry, 2006, 71(1), 349-351,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referencia
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide baseJournal of Organic Chemistry, 1989, 54(3), 723-6,
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
Referencia
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketonesTetrahedron Letters, 2005, 46(50), 8785-8788,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
Referencia
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational StudiesChemistry - A European Journal, 2010, 16(34), 10474-10481,
Métodos de producción 11
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C
Referencia
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiationTetrahedron, 2007, 63(1), 155-159,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitorsBioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588,
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C
Referencia
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrinsIndo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
Referencia
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefinsJournal of Molecular Catalysis, 1992, 75(2), 141-6,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane
Referencia
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagentSynthesis, 1988, (3), 178-83,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt
Referencia
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of airMonatshefte fuer Chemie, 2004, 135(11), 1409-1413,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C
Referencia
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in waterGreen Chemistry, 2016, 18(12), 3647-3655,
Benzoylacetone Raw materials
- 3-bromoprop-1-yne
- 4-phenylbutan-2-one
- 4-Phenyl-3-butyn-2-one
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 2-Butanone, 4-hydroxy-4-phenyl-
- 1,3-Butanediol, 1-phenyl-
- Benzylideneacetone
- Benzoyl cyanide
- 1-Phenylethenyl acetate
- Acetophenone
- acetyl cyanide
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- 1-phenylbut-2-yn-1-one
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- 1,3-Butanedione, 2-bromo-1-phenyl-
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
Benzoylacetone Preparation Products
Benzoylacetone Literatura relevante
-
Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462
-
Rajesh K. Jena,Mahesh Samanta,Mohan C. Sau,Sonali Panda,Braja N. Patra,Manish Bhattacharjee New J. Chem. 2022 46 13558
-
3. Metal–ligand complex formation in the presence of micelles. Part 2.—Kinetics of the reaction between copper (II) and 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of non-ionic micelles of polyoxyethylene n-dodecyl etherYoshikazu Miyake,Masafumi Yamada,Tohru Kikuchi,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1992 88 1285
-
Jung Keun Kim,Ming Gong,Elvira A. Shokova,Viktor A. Tafeenko,Olga V. Kovaleva,Yangjie Wu,Vladimir V. Kovalev Org. Biomol. Chem. 2020 18 5625
-
5. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone

Pureza:99%
Cantidad:500g
Precio ($):354.0